molecular formula C10H11NO B11943164 3-(Methylamino)acrylophenone

3-(Methylamino)acrylophenone

Cat. No.: B11943164
M. Wt: 161.20 g/mol
InChI Key: MGZAGXMLBKSKRX-BQYQJAHWSA-N
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Preparation Methods

The synthesis of 3-(Methylamino)acrylophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylamine . The reaction typically occurs in the presence of potassium hydrogensulfate in water at 50°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

3-(Methylamino)acrylophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylamino)acrylophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)acrylophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Methylamino)acrylophenone can be compared with other similar compounds, such as:

  • 2-Methyl-3-(p-tolyl)acrylophenone
  • 4’-Methyl-3-(2-thienyl)acrylophenone
  • 4’-Methyl-3-(1-naphthyl)acrylophenone
  • 4’-Nitro-3-(2-thienyl)acrylophenone

These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific methylamino group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(E)-3-(methylamino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+

InChI Key

MGZAGXMLBKSKRX-BQYQJAHWSA-N

Isomeric SMILES

CN/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CNC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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